5,8-Difluoroquinolin-2(1H)-one
Overview
Description
5,8-Difluoroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H5F2NO and its molecular weight is 181.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Stability
- Methoxydefluorination Studies : Methoxydefluorination of difluoroquinolines, including 5,8-difluoroquinoline, has been explored using sodium methoxide in liquid ammonia and Me2SO. The reactions' regioselectivity and relative reactivity patterns correlate with calculated stabilities and electronic structures of the σ-complexes formed with the hydroxide anion as a nucleophile (Politanskaya et al., 2005).
Nuclear Magnetic Resonance (NMR) Studies
- 1H and 13C NMR Analysis : A study involving 1H and 13C NMR spectra of 8-hydroxyquinoline and its derivatives, including those with fluorine substitutions, provides insights into the chemical shifts and coupling constants. This data can be correlated with charge densities calculated by the CNDO/2 method (Kidrič et al., 1981).
Synthesis and Application in Pharmaceuticals and Agrochemicals
- Fluorinated Heterocycles Synthesis : 5,8-Difluoroquinolin-2(1H)-one is integral in the synthesis of fluorinated heterocycles, which are significant in pharmaceutical and agrochemical industries. This involves rhodium(III)-catalyzed C-H activation and coupling processes (Wu et al., 2017).
Luminescent Properties and Material Sciences
- Luminescent Complexes : The compound has been used to synthesize luminescent complexes, such as a trimeric Zn(II) complex exhibiting yellow luminescence in both solution and solid states. This has implications in material science for developing luminescent materials (Huo et al., 2010).
Metal Ion Interaction Studies
- Copper(II) Binding Studies : Research on 8-hydroxyquinolines, including difluoroquinoline derivatives, focuses on their ability to bind divalent metals like copper and zinc. Understanding the solution chemistry and Cu(II) coordination environment of these compounds can provide insights into their applications in analytical and pharmaceutical contexts (Summers et al., 2020).
Organic Light Emitting Diodes (OLEDs)
- OLED Performance Analysis : Comparative studies of chloro and fluor substituted Zn(II) 8-hydroxyquinolinates, which include difluoroquinoline derivatives, demonstrate their potential as materials for yellow OLEDs. These studies reveal how substituents affect the performance of OLED devices (Huo et al., 2015).
Properties
IUPAC Name |
5,8-difluoro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJOVFZCTNSGHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591985 | |
Record name | 5,8-Difluoroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949900-36-1 | |
Record name | 5,8-Difluoroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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